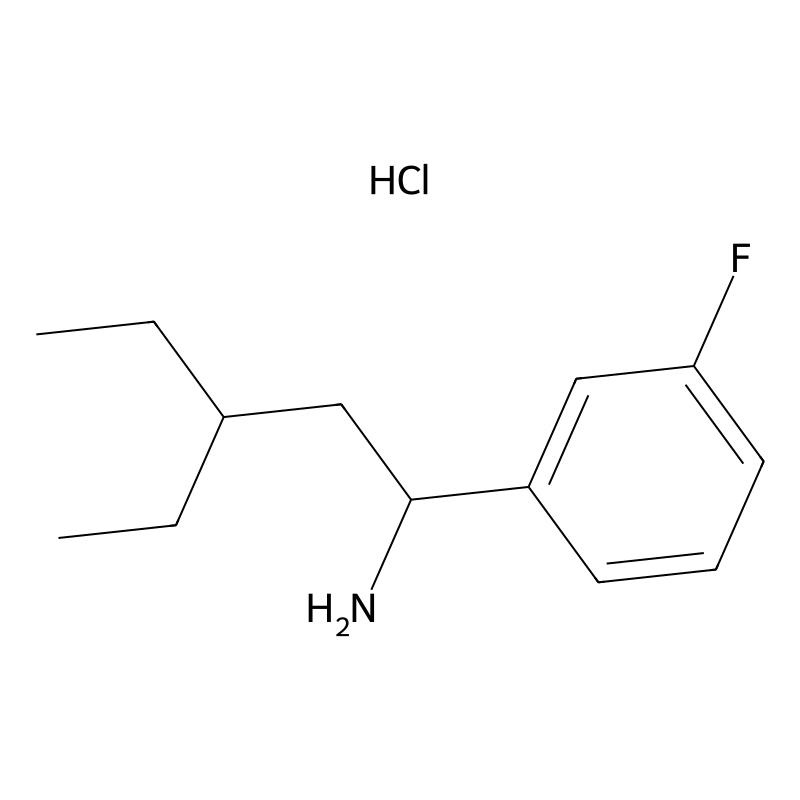

3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H21ClFN. It features an ethyl group, a fluorophenyl group, and an amine group, contributing to its unique structural properties. This compound is primarily utilized for research purposes, particularly in the fields of chemistry and biology, due to its potential applications in drug development and material science .

- Oxidation: The compound can be oxidized to yield ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form secondary or tertiary amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The fluorophenyl group may participate in nucleophilic substitution reactions, often facilitated by reagents such as sodium hydroxide or potassium carbonate .

These reactions allow for the transformation of the compound into various derivatives, which may possess different biological activities or chemical properties.

Research into the biological activity of 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride has revealed potential interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action involves modulation of these targets, leading to various biological effects. This compound is being investigated for its therapeutic potential, particularly in developing new drugs aimed at treating various conditions .

The synthesis of 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride typically involves multiple steps:

- Preparation of Intermediates: The synthesis often begins with the alkylation of 3-fluorobenzene with 3-ethylpentan-1-amine under controlled conditions.

- Reaction Conditions: This reaction is usually conducted in the presence of suitable catalysts and solvents to ensure high yield and purity.

- Industrial Production: Large-scale synthesis may utilize automated reactors and continuous flow systems to enhance efficiency and maintain consistent quality .

The applications of 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride span several fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: The compound is studied for its potential effects on biological systems, including interactions with enzymes and receptors.

- Medicine: Ongoing research aims to explore its therapeutic applications in drug development.

- Industry: It is also used in developing new materials and chemical processes .

Studies on the interactions of 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride with biological targets have focused on its effects on various enzymes and receptors. These interactions can lead to significant biological outcomes, making it a subject of interest for further pharmacological research. Understanding these interactions may facilitate the design of novel therapeutic agents .

Several compounds share structural similarities with 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride. Notable examples include:

- 2-(4-fluorophenyl)ethan-1-amine

- 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine

- 1-(2-fluorophenyl)pentan-1-amine

Uniqueness

The uniqueness of 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine hydrochloride lies in its specific structural features, particularly the combination of the ethyl group and the fluorophenyl group. These characteristics contribute to distinct chemical and biological properties that differentiate it from similar compounds, making it valuable for both research and industrial applications .